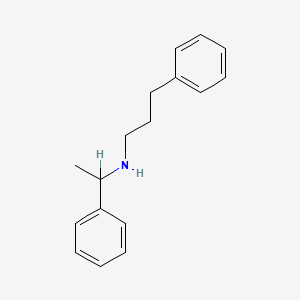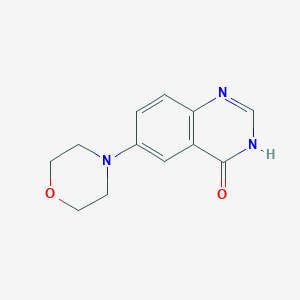
6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Morpholino-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a morpholine ring attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: 6-Morpholino-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazolinone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
科学研究应用
6-Morpholino-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Research has shown that 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one derivatives exhibit anticancer activity by inhibiting the proliferation of cancer cells. They are also investigated for their anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
The mechanism of action of 6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific derivative of this compound being studied.
相似化合物的比较
4-Morpholinoquinazoline: Similar in structure but lacks the 3H-keto group.
6-Morpholino-4(3H)-pyrimidinone: Contains a pyrimidinone core instead of a quinazolinone core.
6-Morpholino-4(3H)-benzoxazinone: Features a benzoxazinone core with a morpholine ring.
Uniqueness: 6-Morpholino-4(3H)-quinazolinone is unique due to its specific quinazolinone core structure, which imparts distinct biological activities. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
153437-53-7 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 |
IUPAC 名称 |
6-morpholin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-7-9(15-3-5-17-6-4-15)1-2-11(10)13-8-14-12/h1-2,7-8H,3-6H2,(H,13,14,16) |
InChI 键 |
LNUACJNTNFFFCF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)N=CNC3=O |
规范 SMILES |
C1COCCN1C2=CC3=C(C=C2)N=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


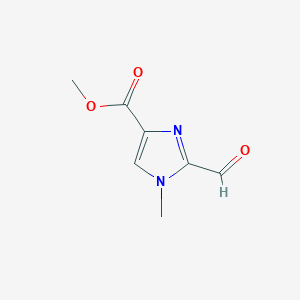
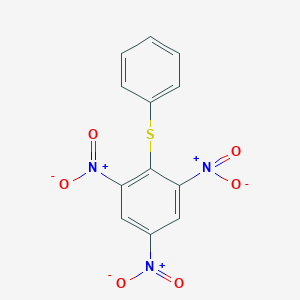
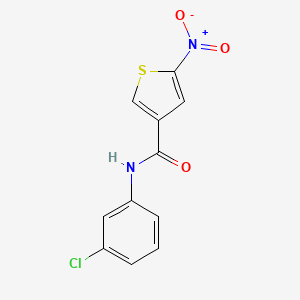
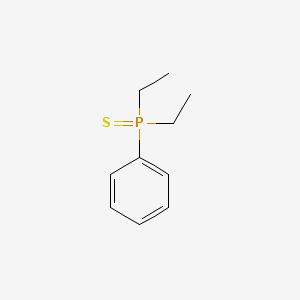
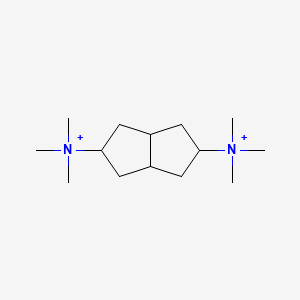

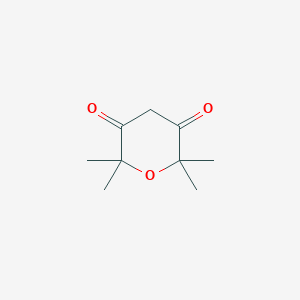
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B1652561.png)
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)
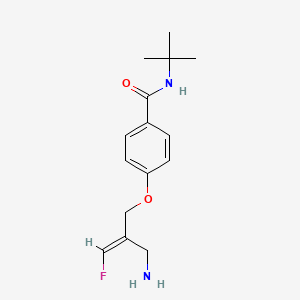
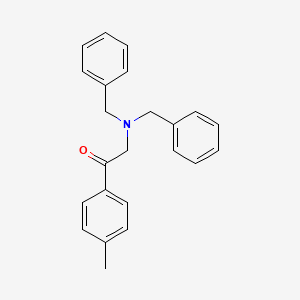
![Oxirane, 2-[[2-(2-propyn-1-yloxy)phenoxy]methyl]-](/img/structure/B1652567.png)

